molecular formula C15H7NO4 B11509753 1H-Anthra[1,2-c]isoxazole-3,6,11-trione

1H-Anthra[1,2-c]isoxazole-3,6,11-trione

Cat. No.: B11509753
M. Wt: 265.22 g/mol
InChI Key: LZDCCILCZVXXNG-UHFFFAOYSA-N
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Description

1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE is a complex organic compound with a unique structure that integrates an anthracene backbone with an oxazole ring

Preparation Methods

The synthesis of 1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE typically involves the cyclization of anthracene derivatives with suitable reagents. One common method includes the reaction of 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with sodium nitrite in acetic acid, leading to the formation of the oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE involves its interaction with specific molecular targets. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . Additionally, its ability to undergo various chemical reactions makes it a versatile tool in organic synthesis.

Comparison with Similar Compounds

1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE can be compared with similar compounds such as anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione and anthra[1,2-c]isoxazole-3,6,11(1H)-trione . These compounds share a similar anthracene backbone but differ in the heterocyclic rings attached. The unique oxazole ring in 1H,3H,6H,11H-ANTHRA[1,2-C][1,2]OXAZOLE-3,6,11-TRIONE provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H7NO4

Molecular Weight

265.22 g/mol

IUPAC Name

1H-naphtho[2,3-g][2,1]benzoxazole-3,6,11-trione

InChI

InChI=1S/C15H7NO4/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-20-15(10)19/h1-6,16H

InChI Key

LZDCCILCZVXXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)ON4

Origin of Product

United States

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